rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate

Beschreibung

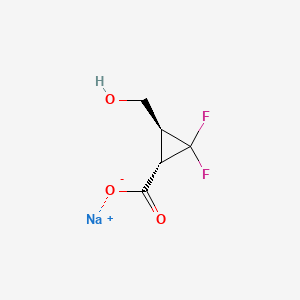

rac-Sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a sodium carboxylate salt, a difluorinated cyclopropane ring, and a hydroxymethyl substituent at the 3-position. Its (1R,3R) stereochemistry and polar functional groups distinguish it from other cyclopropane-based compounds, which are often esterified or halogenated for enhanced bioactivity.

Eigenschaften

Molekularformel |

C5H5F2NaO3 |

|---|---|

Molekulargewicht |

174.08 g/mol |

IUPAC-Name |

sodium;(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H6F2O3.Na/c6-5(7)2(1-8)3(5)4(9)10;/h2-3,8H,1H2,(H,9,10);/q;+1/p-1/t2-,3+;/m1./s1 |

InChI-Schlüssel |

RXRBPRACTQTRLM-MUWMCQJSSA-M |

Isomerische SMILES |

C([C@@H]1[C@H](C1(F)F)C(=O)[O-])O.[Na+] |

Kanonische SMILES |

C(C1C(C1(F)F)C(=O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Outline

The preparation typically starts from a suitable cyclopropane precursor such as dimethyl trans-cyclopropane-1,2-dicarboxylate, which is selectively functionalized to introduce the hydroxymethyl group and the difluorocyclopropane ring. Key steps include:

- Step 1: Conversion of dimethyl trans-cyclopropane-1,2-dicarboxylate to monomethyl ester and subsequent hydroxymethylation.

- Step 2: Introduction of the difluorocyclopropane moiety via difluorocarbene addition.

- Step 3: Reduction of ketoesters to hydroxyesters using powdered sodium borohydride in diethyl ether, which provides quantitative conversion and excellent yields (up to 98%).

- Step 4: Final conversion to the sodium carboxylate salt form.

Key Research Outcomes and Data

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxymethylation of monomethyl ester | Modified Claisen condensation conditions | Partial success reported | Optimization required for acceptable yields |

| Reduction of ketoester to hydroxyester | NaBH4 in diethyl ether | 98 | Quantitative conversion; better than catalytic hydrogenation methods |

| Difluorocyclopropanation | Phase transfer catalysis with Na chlorodifluoroacetate and NaOH | Moderate to good yields | Stereochemical control achieved; some diastereomer instability noted |

| Final salt formation | Standard neutralization with sodium base | High | Formation of racemic sodium salt confirmed |

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Phase Transfer Catalysis (PTC) | Sodium chlorodifluoroacetate, NaOH, PTC | Moderate to high (up to ~70%) | Mild, simple, cost-effective | Diastereomer instability, side reactions |

| Catalytic Hydrogenation | H2/PtO2 | Up to 60% | Well-known reduction method | Slow, incomplete conversion |

| Sodium Borohydride Reduction | NaBH4 in diethyl ether | Up to 98% | Fast, quantitative | Requires careful handling |

| Diethylzinc/Diiodomethane | Anhydrous conditions | ~60% | Effective for cyclopropanation | Substrate sensitivity |

| Trifluoromethyltrimethylsilane | With substrate protection (N-Boc) | ~26% | Potential for difluorocyclopropanation | Low yield, substrate decomposition |

Analyse Chemischer Reaktionen

Types of Reactions

Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-3-(carboxymethyl)cyclopropane-1-carboxylate.

Reduction: Formation of 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol.

Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of the compound rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate:

Chemical Properties and Basic Information

rac-sodium (1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure. Key details include:

- CAS No : Not found in the search results provided.

- Molecular Formula : Not found in the search results provided.

- Molecular Weight : 0 .

- Synonyms : rac-sodium (1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate .

Related Compounds and Research

While direct applications of this compound are not detailed in the search results, some related research areas involving cyclopropane derivatives and difluoro substitutions are available:

- Cyclopropyl Derivatives : In the context of identifying chemical series with enhanced binding affinity to the B-cell lymphoma 6 protein, a cyclopropyl substituent provided an optimal solution due to its geometric requirements . The preferred enantiomer was (R)-cyclopropyl, which showed improved cellular activity .

- Difluoro Substitution : Adding difluoro substitution to a compound led to a potency breakthrough, showing a significant improvement in activity .

Potential Suppliers

Wirkmechanismus

The mechanism of action of rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

- Cyclopropane Core : Common in pyrethroids and bioactive molecules.

- Stereochemistry : (1R,3R) configuration, critical for binding to biological targets.

- Substituents :

- 2,2-Difluoro : Enhances metabolic stability and electronegativity.

- 3-Hydroxymethyl : Increases hydrophilicity compared to esterified analogs.

- Sodium Carboxylate : Improves water solubility, unlike neutral esters.

Comparative Analysis of Analogous Compounds

Tefluthrin vs. Target Compound

- Structural Differences : Tefluthrin has a chloro-trifluoropropenyl group and methyl substituents, enhancing lipophilicity and insecticidal activity. The target compound’s sodium carboxylate and hydroxymethyl groups increase polarity, likely reducing membrane permeability .

- Bioactivity : Tefluthrin’s high fluorination and ester linkage contribute to its persistence in the environment, whereas the target compound’s hydrophilic groups may favor faster metabolic clearance.

D-trans-Tetramethrin vs. Target Compound

- Stereochemistry : Both share (1R,3R) configuration, but Tetramethrin’s isoindole ester moiety improves stability in hydrophobic environments.

- Functional Impact : Tetramethrin’s ester group enables rapid nerve cell penetration in insects, while the sodium carboxylate in the target compound may limit bioactivity to aqueous environments .

D-Prallethrin vs. Target Compound

- Substituent Effects: D-Prallethrin’s propynyl group enhances binding to insect sodium channels. The target compound’s hydroxymethyl group could serve as a metabolic precursor or reduce toxicity in non-target species .

Research Findings and Mechanistic Insights

Role of Fluorination

Sodium Carboxylate vs. Ester Linkages

Stereochemical Specificity

- (1R,3R) isomers in pyrethroids show 50–90% higher activity than (1S,3S) counterparts due to optimal binding to insect voltage-gated sodium channels .

Biologische Aktivität

Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHFONa

- Molecular Weight : 182.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may influence its bioactivity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer cell proliferation .

- Cell Signaling Modulation : The compound may also modulate signaling pathways related to cell growth and apoptosis. This modulation can lead to altered cellular responses in various cancer models .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

- Case Study 1 : In vitro studies have shown that this compound reduces cell viability in several cancer cell lines by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

- Case Study 2 : A study demonstrated that the compound inhibited tumor growth in xenograft models by targeting metabolic pathways essential for tumor survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Testing : It exhibited significant inhibitory effects against a range of pathogenic bacteria and fungi, suggesting potential applications as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high enantiomeric purity in rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate?

- Methodological Answer : The synthesis typically involves cyclopropanation reactions using transition-metal catalysts (e.g., rhodium or copper) to induce ring strain and stereochemical control . Enantioselectivity is optimized by adjusting catalyst loading, solvent polarity, and temperature. Post-synthesis purification via recrystallization or chiral chromatography is critical for isolating the desired enantiomer. For example, highlights the use of continuous-flow reactors to enhance yield and purity in similar cyclopropane derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of the cyclopropane ring?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is essential for analyzing fluorine substituents and ring strain . X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in structural studies of analogous compounds (e.g., ’s crystallographic data for a chlorinated cyclopropane derivative) . Polarimetry and circular dichroism (CD) can supplement these analyses to verify optical activity .

Q. How do fluorine substituents influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases ring strain and electrophilicity, making the cyclopropane more reactive toward nucleophilic attack . Stability under aqueous conditions can be assessed via accelerated degradation studies (e.g., pH-dependent hydrolysis assays), as fluorinated cyclopropanes often exhibit enhanced metabolic resistance .

Advanced Research Questions

Q. What computational approaches can predict stereochemical outcomes in cyclopropane ring formation?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable mechanistic modeling of cyclopropanation . emphasizes ICReDD’s framework for integrating computational predictions with experimental validation, reducing trial-and-error in reaction optimization . Molecular dynamics simulations further explore solvent effects on transition states .

Q. How can researchers resolve contradictions in reported enantioselectivity when using different catalysts?

- Methodological Answer : Systematic catalyst screening (e.g., chiral bisoxazoline ligands vs. phosphine-based systems) paired with kinetic studies (e.g., Eyring analysis) can identify steric/electronic factors affecting selectivity . Meta-analyses of published data, as suggested in ’s comparative methodology, may reveal trends in solvent-catalyst interactions .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities, while molecular docking simulations (using software like AutoDock) map interaction sites . notes that cyclopropane derivatives often act as enzyme inhibitors due to their structural rigidity, requiring mutagenesis studies to validate target specificity .

Q. How do reaction conditions (e.g., temperature, pressure) affect the kinetics of cyclopropane ring opening or functionalization?

- Methodological Answer : High-throughput experimentation (HTE) with varying conditions, monitored via in-situ FTIR or Raman spectroscopy, identifies rate-limiting steps . ’s classification of reaction fundamentals (RDF2050112) underscores the importance of Arrhenius plots and Eyring equations in kinetic analysis .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for reconciling discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Multivariate regression analysis or principal component analysis (PCA) can correlate structural descriptors (e.g., substituent electronegativity) with property variations . ’s APA standards guide rigorous data reporting to minimize inconsistencies .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer : Collaborative ring tests, as outlined in ’s contested territories framework, standardize protocols via shared datasets and blinded validation . Open-access platforms (e.g., PubChem) provide reference spectra for cross-laboratory comparisons .

Tables for Key Methodological Comparisons

| Computational Tool | Application | Evidence Source |

|---|---|---|

| DFT (Gaussian 16) | Transition-state energy calculations | |

| AutoDock Vina | Docking studies with enzyme targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.